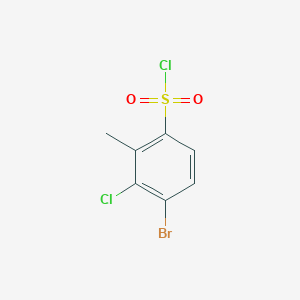![molecular formula C14H9Cl2F3N4O3S B12859988 [(E)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B12859988.png)
[(E)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] N-[4-(trifluoromethoxy)phenyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(E)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] N-[4-(trifluoromethoxy)phenyl]carbamate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chlorine and methylsulfanyl groups, and a carbamate group linked to a trifluoromethoxyphenyl moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] N-[4-(trifluoromethoxy)phenyl]carbamate typically involves multiple steps. The initial step often includes the preparation of the pyrimidine ring, followed by the introduction of chlorine and methylsulfanyl groups. The final step involves the formation of the carbamate linkage with the trifluoromethoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.
化学反应分析
Types of Reactions
[(E)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] N-[4-(trifluoromethoxy)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyrimidines.
科学研究应用
[(E)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] N-[4-(trifluoromethoxy)phenyl]carbamate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: The compound may be used in the development of agrochemicals, such as herbicides or pesticides, due to its unique chemical properties.
作用机制
The mechanism of action of [(E)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] N-[4-(trifluoromethoxy)phenyl]carbamate involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate cellular pathways by interacting with receptors or signaling proteins, leading to altered cellular responses.
相似化合物的比较
Similar Compounds
Similar compounds include:
[(E)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] N-[4-(trifluoromethoxy)phenyl]carbamate analogs: These compounds have similar structures but with slight modifications, such as different substituents on the pyrimidine ring or variations in the carbamate group.
Other pyrimidine derivatives: Compounds like 4,6-dichloropyrimidine and 2-methylsulfanylpyrimidine share structural similarities with the target compound.
Uniqueness
This compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
属性
分子式 |
C14H9Cl2F3N4O3S |
|---|---|
分子量 |
441.2 g/mol |
IUPAC 名称 |
[(E)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] N-[4-(trifluoromethoxy)phenyl]carbamate |
InChI |
InChI=1S/C14H9Cl2F3N4O3S/c1-27-12-22-10(15)9(11(16)23-12)6-20-26-13(24)21-7-2-4-8(5-3-7)25-14(17,18)19/h2-6H,1H3,(H,21,24)/b20-6+ |
InChI 键 |
PCGSGDQGIGMBKR-CGOBSMCZSA-N |
手性 SMILES |
CSC1=NC(=C(C(=N1)Cl)/C=N/OC(=O)NC2=CC=C(C=C2)OC(F)(F)F)Cl |
规范 SMILES |
CSC1=NC(=C(C(=N1)Cl)C=NOC(=O)NC2=CC=C(C=C2)OC(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


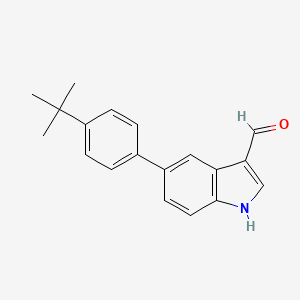
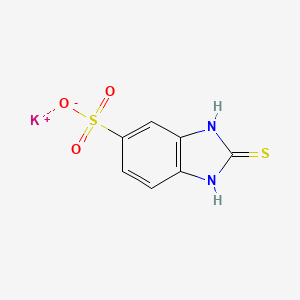
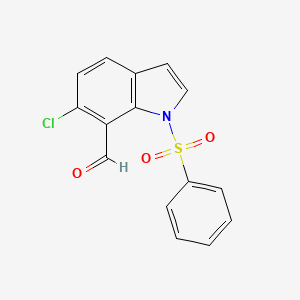

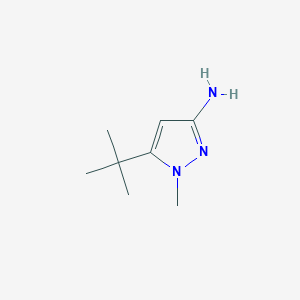

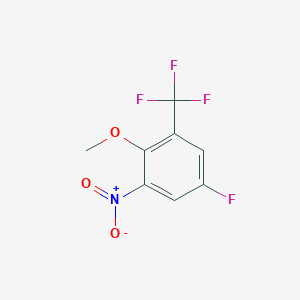
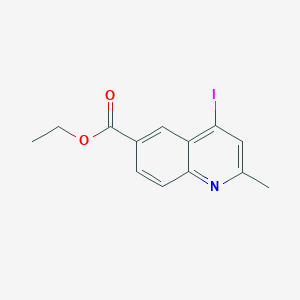
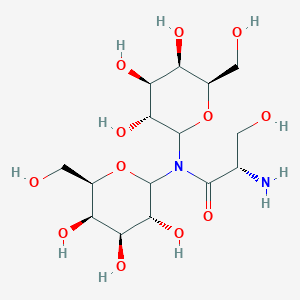

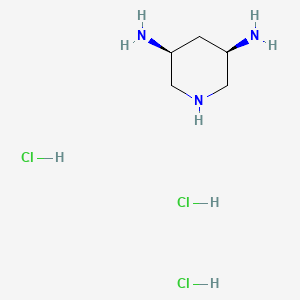
![1,1,1-trifluoro-N-(13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-yl)methanesulfonamide](/img/structure/B12859979.png)

